Cas no 899736-99-3 (5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

5-Amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,3-triazole core substituted with an amino group at the 5-position, a 2-chlorobenzyl group at the 1-position, and a 4-methylphenyl carboxamide moiety at the 4-position. This compound may exhibit biological activity due to the presence of the triazole ring, known for its versatility in drug design. The chlorophenyl and methylphenyl substituents could enhance lipophilicity and binding affinity, making it a candidate for further investigation in targeted therapeutic development. Its synthetic route and purity are critical for reproducible research outcomes.
5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide structure
899736-99-3 structure
Product Name:5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:899736-99-3
MF:C17H16ClN5O
MW:341.794841766357
CID:5487272
Update Time:2025-10-18

5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
    • 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
    • InChI Key: UQQGLSVFCVIPMC-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2Cl)C(N)=C(C(NC2=CC=C(C)C=C2)=O)N=N1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2691-0430-2μmol
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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F2691-0430-5mg
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Life Chemicals
F2691-0430-10mg
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 899736-99-3)

5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 899736-99-3, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of multiple functional groups, including an amino group, a chlorophenyl moiety, and a methylphenyl substituent, makes this molecule a promising candidate for further investigation in drug discovery and development.

The< strong>N-(4-methylphenyl) moiety in the compound's structure contributes to its potential interaction with biological targets, while the triazole ring itself is known for its stability and ability to participate in hydrogen bonding, which is crucial for the design of bioactive molecules. The carboxamide group at the 4-position of the triazole ring further enhances the compound's solubility and reactivity, making it an attractive scaffold for chemical modifications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Studies have shown that the< strong>5-amino group can serve as a hydrogen bond acceptor or donor, depending on the surrounding environment, which is essential for achieving optimal pharmacokinetic properties. Additionally, the< strong>1-(2-chlorophenyl)methyl part of the molecule may interact with specific amino acid residues in protein targets, modulating their function.

In vitro studies have begun to explore the potential therapeutic applications of 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Initial results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The< strong>4-methylphenyl substituent has been identified as a key factor in determining its binding affinity to these targets, highlighting the importance of structural optimization in enhancing its biological efficacy.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex triazole core efficiently. These techniques not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable and scalable.

The pharmacological profile of 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is still under active investigation. Preliminary pharmacokinetic studies indicate that this compound has a reasonable bioavailability and metabolic stability, suggesting its potential for further development into a drug candidate. However, additional research is needed to fully understand its toxicological profile and long-term effects.

The integration of machine learning algorithms into drug discovery has revolutionized the way new compounds are designed and evaluated. By leveraging large datasets of known bioactive molecules, computational models can predict the properties of novel compounds like 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional trial-and-error methods.

The future directions for research on this compound include exploring its potential in treating neurological disorders. The triazole ring has been implicated in modulating neurotransmitter systems, making it a promising candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, investigating its interactions with other biological pathways may uncover additional therapeutic applications.

In conclusion, 5-amino-1-(2-chlorophenyl)methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an exciting subject for further research. As our understanding of molecular interactions continues to grow, compounds like this one are poised to play a crucial role in developing innovative treatments for various diseases.

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